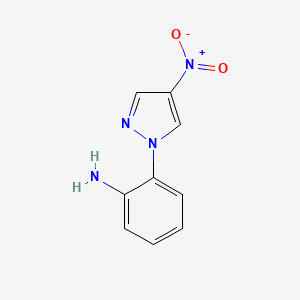

2-(4-nitro-1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-3-1-2-4-9(8)12-6-7(5-11-12)13(14)15/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBBKVNZCJZPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492841 | |

| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62537-74-0 | |

| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitro 1h Pyrazol 1 Yl Aniline

Retrosynthetic Analysis of the 2-(4-nitro-1H-pyrazol-1-yl)aniline Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting various forward synthetic pathways. The primary disconnection can be made at the N-aryl bond between the pyrazole (B372694) ring and the aniline (B41778) moiety. This leads to two key synthons: a 4-nitropyrazole unit and a 2-aminophenyl synthon.

A further disconnection of the 4-nitropyrazole synthon can be envisioned through the cleavage of the pyrazole ring itself. This suggests that the pyrazole core could be constructed from acyclic precursors, such as a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent, which already contains the nitro group.

Alternatively, the aniline and pyrazole rings can be considered as being formed in a concerted or sequential manner from simpler starting materials, which is a hallmark of multicomponent reaction strategies. The nitro group can be introduced either at the beginning on one of the precursors or at a later stage of the synthesis through nitration of the pyrazole or aniline ring.

Direct Synthetic Strategies for the Pyrazole Core

The formation of the pyrazole ring is a critical step in the synthesis of this compound. Several classical and modern methods are available for the construction of the pyrazole core.

Cyclocondensation Reactions from α,β-Ethylenic Ketones and Hydrazines

A well-established method for pyrazole synthesis is the cyclocondensation reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives. nih.govresearchgate.net In the context of synthesizing the target molecule, this would involve the reaction of a suitably substituted α,β-ethylenic ketone bearing a nitro group with (2-aminophenyl)hydrazine. The reaction proceeds through a Michael addition of the hydrazine to the unsaturated ketone, followed by intramolecular cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the aromatic pyrazole. nih.gov The regioselectivity of the initial Michael addition is a key factor in determining the final substitution pattern of the pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α,β-unsaturated ketone | Hydrazine derivative | Acid or base catalysis, heating | Pyrazole | researchgate.net |

| β-aryl α,β-unsaturated ketones | Phenyl hydrazine | Oxidation | Pyrazole derived α-amino acids | rsc.org |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. chim.itrsc.orgnih.gov This approach typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkene. chim.itmdpi.com For the synthesis of this compound, a plausible strategy would be the cycloaddition of a nitrile imine derived from a 2-aminophenylhydrazone with a nitro-substituted dipolarophile, such as a nitroalkene. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. chim.it

| Dipole | Dipolarophile | Conditions | Product | Reference |

| Nitrile imine | Alkyne/Alkene | In situ generation of dipole | Pyrazole/Pyrazoline | chim.itmdpi.com |

| Nitrone | Alkyne/Alkene | Thermal or catalytic | Isoxazoline/Isoxazolidine | rsc.org |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to pyrazole synthesis. nih.govlongdom.orgacs.orgmdpi.com A variety of MCRs have been developed for the synthesis of substituted pyrazoles. For instance, a three-component reaction of an enaminone, an aldehyde, and a hydrazine derivative can yield highly functionalized pyrazoles. longdom.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov Adapting such a strategy for the target molecule would involve the careful selection of starting materials that already contain the aniline and nitro functionalities or precursors that can be readily converted to them.

| Reactants | Catalyst/Conditions | Product | Reference |

| Enaminone, benzaldehyde (B42025), hydrazine dihydrochloride | Ammonium (B1175870) acetate, water, reflux | Polyfunctionally substituted pyrazole | longdom.org |

| Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | SiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide (Co3O4) nanocomposite | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

Strategies for Incorporating the Aniline and Nitro Functionalities

Coupling Reactions Involving Pyrazole-Aldehyde and Substituted Anilines

One of the most direct methods to introduce the aniline moiety is through the coupling of a pre-formed pyrazole-aldehyde with a substituted aniline. Specifically, 1-(2-nitrophenyl)pyrazole-4-carbaldehyde could serve as a key intermediate. nih.gov This aldehyde can be synthesized, for instance, via the Vilsmeier-Haack reaction on 1-(2-nitrophenyl)pyrazole. chemmethod.com The subsequent reaction of this aldehyde with a suitable amine, followed by reduction of the resulting imine or a related coupling reaction, would furnish the desired aniline functionality. Alternatively, a direct reductive amination could be employed.

Another approach involves the synthesis of pyrazole-aniline linked coumarin (B35378) derivatives from anilines, pyrazole aldehydes, and 4-hydroxycoumarin (B602359), suggesting the feasibility of coupling pyrazole aldehydes with anilines. preprints.org Furthermore, the synthesis of 1H-pyrazolo[3,4-b]quinolines from anilines and 4-benzylidenepyrazol-3-ones also demonstrates the reactivity of anilines with pyrazole-based starting materials. mdpi.com

The nitro group can be introduced by utilizing a nitrated starting material, such as 2-nitroaniline (B44862) or 4-nitropyrazole. The synthesis of 4-nitropyrazole itself can be achieved by the nitration of pyrazole. guidechem.commdpi.com The synthesis of 1-(2-nitrophenyl)pyrazole-4-carbaldehyde is documented, providing a clear precursor for the final steps of the synthesis. nih.gov

| Pyrazole Precursor | Aniline Precursor | Coupling Method | Product | Reference |

| 1-(2-Nitrophenyl)pyrazole-4-carbaldehyde | Amine | Imine formation and reduction | Substituted aniline | nih.gov |

| Pyrazole aldehyde | Aniline, 4-Hydroxycoumarin | Condensation | Pyrazole-aniline linked coumarin | preprints.org |

| 4-Benzylidenepyrazol-3-one | Aniline | Condensation | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |

Direct N-Substitution of Pyrazoles with Amines Utilizing Activated Hydroxylamines

A modern approach for the formation of the N-aryl bond in pyrazole derivatives involves the direct use of primary amines. acs.org One such method employs an electrophilic amination reagent, O-(4-nitrobenzoyl)hydroxylamine, to react with primary aliphatic or aromatic amines and a diketone (such as 2,4-pentanedione) to form N-substituted pyrazoles. acs.org This protocol avoids the use of inorganic reagents and proceeds under relatively mild conditions. acs.org

The reaction is typically conducted at elevated temperatures (e.g., 85 °C) in a solvent like N,N-dimethylformamide (DMF) for a short duration. acs.org This method has been successfully applied to a range of aromatic amines, including those with both electron-donating and electron-withdrawing substituents, demonstrating its functional group tolerance. acs.org Although this specific method builds the pyrazole ring and attaches the N-substituent concurrently, it represents a key strategy for directly forming the N-aryl linkage from an amine precursor.

Introduction of the Nitro Group via Electrophilic Nitration

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. The nitration of an N-substituted pyrazole, such as 2-(1H-pyrazol-1-yl)aniline or its protected precursor, is typically achieved through electrophilic aromatic substitution. nih.govmasterorganicchemistry.com

The most common method involves treating the pyrazole substrate with a nitrating agent. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a widely used system for generating the potent electrophile, the nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.com The reaction mechanism involves the attack of the pyrazole's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. nih.gov Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the 4-nitropyrazole derivative. nih.gov

Alternative methods for synthesizing 4-nitropyrazole (4-NP) itself include the thermal rearrangement of N-nitropyrazole in sulfuric acid or the nitration of 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst. nih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the reactions involved in synthesizing this compound are highly dependent on the choice of catalysts and reaction conditions.

Influence of Solvents and Catalysts on Reaction Efficiency and Selectivity

The synthesis of N-arylpyrazoles, a key structural component of the target molecule, is often accomplished via transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been extensively studied for the C–N coupling of aryl halides or their equivalents with pyrazole. researchgate.netlookchem.com

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation. The choice of ligand is crucial for reaction efficiency. For instance, tBuBrettPhos has been identified as an effective ligand for the palladium-catalyzed coupling of various aryl triflates with pyrazole derivatives, including those with ortho-substituents. researchgate.netlookchem.com Optimization studies have shown that solvents like dioxane are often effective for these coupling reactions. lookchem.com

The solvent can also play a critical role in controlling regioselectivity. In the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via cyclocondensation, pyridine (B92270) was found to be an excellent solvent for maximizing the yield of the desired N1-substituted isomer. rsc.org

| Reaction Type | Catalyst/Ligand | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Pd-catalyzed C-N Coupling | Pd₂(dba)₃ / tBuBrettPhos | Dioxane | Efficient coupling of aryl triflates with pyrazoles, including sterically hindered substrates. | researchgate.net, lookchem.com |

| Cu-catalyzed C-N Coupling | Copper Iodide (CuI) | Various | A classical method for N-arylation, often requiring higher temperatures than palladium systems. | researchgate.net |

| Cyclocondensation | None (solvent-mediated) | Pyridine | Promotes high regioselectivity for the N1-substituted pyrazole product. | rsc.org |

| Acid-catalyzed N-Alkylation | Camphorsulfonic acid (CSA) | 1,2-DCE | Brønsted acids found to be effective catalysts for N-substitution reactions of pyrazoles. | mdpi.com |

Considerations for Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. nih.gov The principles of green chemistry, such as the use of safer solvents, renewable resources, and energy-efficient methods, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netbenthamdirect.com

Key green strategies relevant to pyrazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. researchgate.netnih.gov For instance, a green synthesis of the precursor 2-(1H-pyrazol-5-yl) aniline has been reported using microwave irradiation. researchgate.net

Use of Green Solvents: Water is an ideal green solvent, and many multicomponent reactions for synthesizing pyrazole derivatives have been developed in aqueous media. researchgate.netthieme-connect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes waste and avoids the use of hazardous organic solvents. researchgate.net

These approaches offer sustainable alternatives to traditional synthetic methods that often rely on harsh conditions and toxic materials. benthamdirect.com

Synthesis of Precursors and Advanced Intermediates Relevant to this compound

A common synthetic route to N-aryl anilines involves the initial coupling of a nitro-substituted aryl halide with the desired heterocycle, followed by the reduction of the nitro group to an amine. For example, 2-(1H-pyrrol-1-yl)anilines are prepared by reacting a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by reduction of the nitro group using reagents like iron powder in the presence of ammonium chloride. rsc.org A similar strategy could be employed for the synthesis of the 2-(1H-pyrazol-1-yl)aniline precursor.

The other key precursor, 4-nitropyrazole, is readily synthesized. A straightforward and high-yielding method is the direct nitration of pyrazole itself using a mixture of fuming nitric and sulfuric acids. nih.govresearchgate.net

| Precursor/Intermediate | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 4-Nitropyrazole | Direct Electrophilic Nitration | Pyrazole, fuming HNO₃, fuming H₂SO₄ | nih.gov, researchgate.net |

| 1-Phenyl-4-nitropyrazole | Cyclocondensation | Phenylhydrazine, nitromalonaldehyde | google.com |

| 2-(1H-Pyrazol-5-yl)aniline | Microwave-assisted Cyclization | Amino Cinnamaldehyde, Hydrazine hydrate, Nano-ZnO | researchgate.net |

| N1-Substituted-4-nitropyrazole-5-carboxylates | Regioselective Cyclocondensation | Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, substituted hydrazines | rsc.org |

| 2-(1H-Pyrrol-1-yl)anilines (Analogous) | Coupling and Reduction | 2-Nitroaniline, 2,5-dimethoxytetrahydrofuran; then Fe/NH₄Cl | rsc.org |

Spectroscopic and Structural Characterization of 2 4 Nitro 1h Pyrazol 1 Yl Aniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorption are characteristic of the types of chemical bonds and functional groups present. For 2-(4-nitro-1H-pyrazol-1-yl)aniline, the key functional groups are the aniline (B41778) ring, the nitro group, and the pyrazole (B372694) ring.

The FT-IR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the primary amine group in the aniline moiety, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. For instance, in aniline, these bands are observed, and similar absorptions are seen in related molecules like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which shows N-H stretches at 3448 and 3328 cm⁻¹. bldpharm.com The aromatic C-H stretching vibrations of both the aniline and pyrazole rings are expected in the 3000-3100 cm⁻¹ region.

The nitro group (NO₂) is a strong infrared absorber and is anticipated to display two prominent stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. In p-nitroaniline, these vibrations are observed at approximately 1507 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). rsc.org

The C=C and C=N stretching vibrations within the aromatic rings (aniline and pyrazole) would likely appear in the 1400-1650 cm⁻¹ region. For example, the aromatic ring of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline shows a characteristic absorption at 1626 cm⁻¹. bldpharm.com The C-N stretching vibrations from the amine and the pyrazole ring are expected in the 1250-1350 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | Aniline, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline bldpharm.com |

| Aromatic C-H | Stretching | 3000 - 3100 | General Aromatic Compounds |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | p-Nitroaniline rsc.org |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | p-Nitroaniline rsc.org |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1650 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline bldpharm.com |

| C-N | Stretching | 1250 - 1350 | General Amines and Azoles |

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. The symmetric stretching of the nitro group, which appears in the FT-IR spectrum, should also be visible in the Raman spectrum. The C-H stretching and bending vibrations of the aromatic rings will also be Raman active. Due to the lack of specific experimental Raman data for the target compound, a detailed analysis is speculative. However, based on the principles of Raman spectroscopy, the technique would be valuable for confirming the presence and structural details of the pyrazole and aniline ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aniline ring, the pyrazole ring, and the amine group.

The protons of the aniline ring (H-3', H-4', H-5', and H-6') are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns will be influenced by the electronic effects of the amino group (electron-donating) and the pyrazolyl substituent. For comparison, the aromatic protons of aniline resonate at approximately δ 6.7 to 7.2 ppm. In 2-nitroaniline (B44862), the aromatic protons are shifted downfield due to the electron-withdrawing nitro group, appearing between δ 6.7 and 8.1 ppm. rsc.org

The protons of the 4-nitropyrazole ring (H-3 and H-5) are expected to be significantly deshielded and appear as singlets, likely at higher chemical shifts due to the electron-withdrawing effect of the nitro group and the aromatic nature of the pyrazole ring. The H-5 proton is generally more deshielded than the H-3 proton.

The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. This signal is often found in the range of δ 3.5 to 5.0 ppm but can be broader and exchange with D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale/Reference Compound(s) |

| Aniline Ring (H-3', H-4', H-5', H-6') | Multiplets (dd, dt) | 6.5 - 8.0 | Aniline, 2-Nitroaniline rsc.org |

| Pyrazole Ring (H-3, H-5) | Singlets | > 8.0 | Nitropyrazole derivatives |

| Amine (NH₂) | Broad Singlet | 3.5 - 5.0 (variable) | General anilines |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

For this compound, the carbon atoms of the aniline ring are expected to resonate in the range of δ 115 to 150 ppm. The carbon attached to the amino group (C-2') would be shielded relative to benzene (B151609), while the carbon attached to the pyrazole substituent (C-1') would be influenced by its electronic properties. In aniline, the carbon atoms resonate at approximately δ 115.1, 118.4, 129.3, and 146.6 ppm.

The carbon atoms of the pyrazole ring would also appear in the aromatic region. The carbon bearing the nitro group (C-4) is expected to be significantly deshielded. The other two pyrazole carbons (C-3 and C-5) will have distinct chemical shifts. In related nitropyrazole systems, the carbon atoms of the pyrazole ring are found in a range of approximately δ 120 to 150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale/Reference Compound(s) |

| Aniline Ring | 115 - 150 | Aniline, Substituted anilines |

| Pyrazole Ring | 120 - 150 | Nitropyrazole derivatives |

| C-NO₂ (Pyrazole) | > 140 | Electron-withdrawing effect of NO₂ |

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals.

Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed to investigate the through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, specifically the relative orientation of the aniline and pyrazole rings. The spatial relationship between the H-3 proton of the pyrazole ring and the protons on the aniline ring (especially H-3' or H-6') could provide insights into the dihedral angle between the two aromatic systems. Such conformational analysis has been applied to other N-substituted pyrazole derivatives to understand their three-dimensional structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides fundamental information about the electronic transitions and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of compounds containing nitroaniline and pyrazole moieties is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions correspond to electronic transitions between different molecular orbitals. For new N-substituted halogenoaminopyrazole derivatives, which share chromophoric similarities with this compound, electronic spectra recorded in ethanolic solutions show characteristic values. nih.gov Two primary absorption bands are typically observed for these types of chromophores: one in the range of 238–323 nm and another, broader band between 334–520 nm. nih.gov

The transitions are generally of the types π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions, which are usually less intense, involve the promotion of an electron from a non-bonding orbital (for instance, on the nitrogen or oxygen atoms) to a π* antibonding orbital. The presence of the nitro group (an electron-withdrawing group) and the aniline moiety (an electron-donating group) creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) bands, often appearing at longer wavelengths (lower energy).

A summary of typical UV-Vis absorption bands for related pyrazole derivatives is presented below:

| Compound Type | Absorption Band 1 (nm) | Absorption Band 2 (nm) | Solvent |

| Halogenoaminopyrazole Derivatives nih.gov | 238–323 | 334–520 | Ethanol |

| 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol researchgate.net | 232, 275, 362 | - | - |

Fluorescence Spectroscopy Studies of Nitro-Aniline and Pyrazole Systems

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Many aromatic systems are fluorescent; however, the presence of a nitro group (–NO2) significantly influences the emission characteristics. The nitro group is a well-known electron-withdrawing group that often quenches fluorescence. researchgate.net This quenching effect occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, thus reducing the quantum yield of fluorescence. mdpi.com

Studies on various nitroaromatic compounds confirm that they are often not intrinsically fluorescent. mdpi.com For instance, in a study of pyrazoline-based fluorescent probes, the fluorescence intensity was effectively quenched by the presence of nitroaromatics like picric acid. researchgate.net This quenching is attributed to processes like photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). researchgate.net

Given these characteristics, it is expected that this compound would exhibit weak fluorescence or be non-fluorescent in solution. The electronic "push-pull" nature of the molecule, while leading to strong absorption, facilitates non-radiative de-excitation pathways that dominate over radiative emission (fluorescence).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS analysis of a related compound, 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, yielded a molecular ion [M+H]⁺ at m/z 344.0029, confirming the molecular formula C₁₅H₁₀N₃O₂Br. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Based on studies of similar compounds, the fragmentation of this compound would likely proceed through several key pathways:

Loss of the Nitro Group: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion [M-46]⁺. nih.gov

Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN (27 Da) or N₂ (28 Da). researchgate.net

Fragmentation of the Aniline Moiety: The aniline part of the molecule can also fragment, for instance, through the loss of the amino group or cleavage of the benzene ring. nih.gov

Protonated Molecular Ion: In soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the most abundant ion is often the protonated parent molecule [M+H]⁺. nih.gov For 2-nitroaniline, this appears at m/z 139.05. nih.gov

A plausible fragmentation scheme based on related structures is outlined in the table below:

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment (m/z) | Reference |

| [M+H]⁺ | Loss of nitro group (NO₂) | [M+H - 46]⁺ | nih.gov |

| [M+H]⁺ | Loss of nitro group and hydrogen molecule (NO₂ + H₂) | [M+H - 48]⁺ | nih.gov |

| Pyrazole Ring | Loss of hydrogen cyanide (HCN) | Varies | researchgate.net |

| Pyrazole Ring | Loss of dinitrogen (N₂) | Varies | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline State

The X-ray diffraction data also allows for a detailed analysis of the molecule's conformation, including the planarity of the aromatic rings and the dihedral angles between them. In molecules containing multiple ring systems, such as this compound, the relative orientation of the pyrazole and aniline rings is of significant interest. For instance, in 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and the dinitrophenyl ring is 46.95 (5)°. nih.gov This indicates a significant twist between the two rings, which can be attributed to steric hindrance.

Furthermore, the analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions can include:

Hydrogen Bonding: The aniline group (–NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (–NO₂) and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These N–H···O and N–H···N interactions are crucial in dictating the packing of molecules in the crystal.

π-π Stacking: The aromatic pyrazole and aniline rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

These combined interactions create a complex three-dimensional network, and their analysis is essential for understanding the solid-state properties of the compound.

Polymorphism Studies of Related Pyrazole-Aniline Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, the investigation of related pyrazole-aniline compounds provides valuable insights into the potential for polymorphic behavior in this class of molecules.

A notable example is the study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which revealed the existence of two distinct polymorphs. mdpi.com These polymorphs were identified through single-crystal X-ray diffraction, a definitive technique for determining the three-dimensional arrangement of atoms in a crystal. The primary difference between the two forms lies in the rotational orientation of the pyrazolyl substituents and the resulting intermolecular interactions, specifically N-H···N hydrogen bonds. mdpi.com

The study of pyrazole-phenylmethanimines further illustrates the tunability of crystal packing and self-assembly properties based on substitutions on the aromatic and pyrazole rings. crystallography.net These findings underscore the sensitivity of the solid-state structure of pyrazole-aniline derivatives to subtle changes in molecular structure and crystallization conditions. The presence of polymorphism in these related compounds strongly suggests that this compound may also exhibit this phenomenon, warranting further investigation into its crystallization behavior under various conditions.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information about the elemental composition of a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule and assessing its purity. For pyrazole-aniline derivatives, elemental analysis is routinely employed to validate the successful synthesis and stoichiometry of the target compounds. nih.govresearchgate.netnih.gov

While the specific elemental analysis data for this compound was not found in the reviewed literature, the analysis of a closely related compound, N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-N-(4-nitrobenzylidene)aniline oxide, provides a representative example of the data obtained from this method. The calculated and found percentages for carbon (C), hydrogen (H), and nitrogen (N) are compared to verify the compound's composition. For this analog, the theoretical and experimental values were in close agreement, confirming its molecular formula of C20H16N4O4. utq.edu.iq

Table 1: Elemental Analysis Data for a Related Pyrazole-Aniline Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.82 | 63.80 |

| Hydrogen (H) | 4.28 | 4.25 |

| Nitrogen (N) | 14.89 | 14.87 |

| Data for N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-N-(4-nitrobenzylidene)aniline oxide utq.edu.iq |

The principle of elemental analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and quantified. From these quantities, the percentage of each element in the original sample is determined. The close correlation between the calculated and experimentally found percentages, typically within a ±0.4% margin, is considered evidence of the compound's purity and correct empirical formula. chemmethod.com

The synthesis of various substituted pyrazole derivatives is often accompanied by elemental analysis to confirm their structures. For instance, in the synthesis of novel pyrazole-substituted nitrogenous heterocyclic ring systems, elemental data was a key validation tool. nih.gov Similarly, the characterization of new N-acetyl pyrazole derivatives and haloaminopyrazole derivatives included elemental analysis to substantiate their proposed structures. nih.govresearchgate.net This consistent application across the literature highlights the indispensability of elemental analysis in the structural elucidation of pyrazole-containing compounds.

Computational and Theoretical Investigations of 2 4 Nitro 1h Pyrazol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in a simplified manner, focusing on the electron density rather than the complex wavefunctions of all electrons. For a molecule like 2-(4-nitro-1H-pyrazol-1-yl)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the equilibrium structure by minimizing the total energy of the system.

The optimization process yields key geometric parameters. While specific values for the target molecule are not available, a hypothetical optimized structure would reveal crucial information about the planarity and orientation of the aniline (B41778) and nitropyrazole rings. It would be expected that there is some degree of torsion between the two rings to minimize steric hindrance. Key bond lengths, such as the C-N bond connecting the two rings, and bond angles within the aromatic systems would be determined. For similar pyrazole (B372694) derivatives, C-N bond lengths in the pyrazole ring have been calculated to be around 1.48 Å to 1.49 Å.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Expected Value Range |

|---|---|

| C-N (Aniline-Pyrazole) Bond Length | 1.35 - 1.45 Å |

| N-N (Pyrazole) Bond Length | 1.30 - 1.40 Å |

| C-NO2 Bond Length | 1.40 - 1.50 Å |

Note: The data in this table is hypothetical and based on general values for similar chemical structures, not on specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the amino group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitropyrazole ring, due to the strong electron-withdrawing nature of the nitro group. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems and is important for understanding the molecule's electronic transitions and potential applications in materials science.

Expected Frontier Molecular Orbital Properties

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating ability of the aniline moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting ability of the nitropyrazole moiety. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A moderate gap, suggesting potential for charge transfer interactions. |

| HOMO Distribution | Spatial location of the HOMO | Primarily on the aniline ring and amino group. |

Note: The findings in this table are qualitative predictions based on the electronic nature of the constituent functional groups.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. Conversely, the hydrogen atoms of the amino group and the region around the pyrazole ring would likely exhibit a positive potential (blue). This analysis helps in identifying the sites that are most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that indicate which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the changes in electron density, one can pinpoint the most reactive sites within the molecule. For this compound, the Fukui functions would likely confirm that the aniline part is more susceptible to electrophilic attack, while the nitropyrazole part is more prone to nucleophilic attack.

Theoretical Spectroscopic Property Prediction

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Computational Vibrational Spectra Simulation and Assignment

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By analyzing the atomic motions associated with each calculated frequency, one can assign specific vibrational modes to the corresponding functional groups.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the N-H stretching of the aniline group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the computed spectrum with an experimental one would be a powerful tool for structural verification.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1550 |

| Nitro NO₂ | Symmetric Stretch | 1300 - 1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Note: The data in this table is based on typical ranges for these functional groups and not on specific calculations for this compound.

Theoretical NMR Chemical Shift Calculation (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) spectra through computational methods is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating the NMR chemical shifts of molecules like this compound. This method involves computing the isotropic magnetic shielding tensors for each nucleus within the molecule.

Typically, the process begins with the optimization of the molecule's geometry using a selected level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G). Following geometry optimization, the GIAO calculations are performed to obtain the theoretical shielding constants. These calculated values are then converted to chemical shifts by referencing them against the shielding constant of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atomic position. The results would be highly sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the aniline ring would be influenced by the electron-donating amino group and the electron-withdrawing pyrazole substituent. Similarly, the chemical shifts of the pyrazole ring atoms would be affected by the attached aniline and the strongly electron-withdrawing nitro group. Discrepancies between predicted and experimental spectra can often be attributed to factors such as solvent effects and conformational dynamics in solution, which are not always perfectly modeled in gas-phase calculations.

Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO NMR chemical shift calculation for the carbon atoms in this compound, based on general principles of electronic effects.

Table 1: Illustrative Theoretical ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Dominant Electronic Influence |

|---|---|---|

| C (aniline, attached to NH₂) | ~145 | Deshielded by nitrogen electronegativity and aromaticity |

| C (aniline, ortho to NH₂) | ~115 | Shielded by electron-donating NH₂ group |

| C (aniline, para to NH₂) | ~120 | Shielded by electron-donating NH₂ group |

| C (aniline, attached to pyrazole) | ~135 | Deshielded by pyrazole ring |

| C (pyrazole, attached to nitro) | ~150 | Strongly deshielded by electron-withdrawing NO₂ group |

| C (pyrazole, adjacent to N-aniline) | ~140 | Deshielded by adjacent nitrogen and aniline ring |

Note: The values in this table are illustrative and not based on reported experimental or calculated data for this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

To understand the electronic absorption properties of this compound, such as its color and UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs.

The methodology involves using a functional, such as PBE0 or B3LYP, and a suitable basis set, often one that includes diffuse functions (e.g., 6-311+G(2d,p)) to accurately describe the electronic cloud. For molecules with potential charge-transfer characteristics, like the title compound, the choice of functional is critical for obtaining accurate predictions. The presence of the electron-donating aniline moiety and the electron-withdrawing nitro-pyrazole system suggests that intramolecular charge-transfer (ICT) excitations are likely.

TD-DFT calculations on this compound would identify the key electronic transitions, their corresponding absorption wavelengths (λmax), and their oscillator strengths, which relate to the intensity of the absorption peaks. Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the excitations. For this molecule, a transition from a HOMO localized on the aniline ring to a LUMO centered on the nitro-pyrazole fragment would confirm an ICT character.

Table 2: Illustrative TD-DFT Output for Major Electronic Transitions in this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~380 | 0.5 | HOMO → LUMO |

| S₀ → S₂ | ~290 | 0.2 | HOMO-1 → LUMO |

Note: The values in this table are illustrative and not based on reported experimental or calculated data for this specific molecule.

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or with solvent molecules is crucial for understanding its macroscopic properties. Molecular modeling provides a lens to view these non-covalent interactions.

Hydrogen Bonding Network Analysis

The structure of this compound contains hydrogen bond donors (the N-H of the aniline) and acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group). Computational analysis can predict the geometry and strength of these potential hydrogen bonds. In the solid state, these interactions can dictate the crystal packing. For instance, DFT calculations can optimize the geometry of a dimer or a larger cluster of molecules to identify the most stable hydrogen bonding configurations. The analysis would reveal bond distances and angles, and the interaction energies can be calculated to quantify the strength of these bonds. It is plausible that strong intermolecular hydrogen bonds form between the aniline N-H of one molecule and a nitro group oxygen of a neighboring molecule.

π-π Stacking and Other Non-Covalent Interactions

Aromatic systems like the aniline and pyrazole rings in the title compound can engage in π-π stacking interactions, which are important non-covalent forces that contribute to the stabilization of crystal structures. Computational modeling can characterize these interactions, determining the distance between the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped). The presence of the electron-rich aniline ring and the electron-deficient nitro-substituted pyrazole ring could lead to favorable donor-acceptor π-π stacking. Additionally, the nitro group itself can participate in specific nitro-π interactions.

Computational Studies of Solvation Effects

The behavior of this compound in a solvent can be modeled using computational methods that account for solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is useful for studying how the solvent environment affects properties like conformational equilibrium and electronic spectra. Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding to water or other protic solvents. These studies are computationally more intensive but can reveal the structure of the solvation shell around the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods could be used to explore its synthesis or its subsequent reactions. For example, in its synthesis, which might involve the reaction of a substituted aniline with a nitropyrazole derivative, computational methods can be used to map out the reaction pathway.

This involves locating the transition state structures for each step of the proposed mechanism. By calculating the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathway can be identified. For instance, if the synthesis proceeds via a nucleophilic aromatic substitution, DFT calculations could model the formation of the Meisenheimer complex and the subsequent departure of the leaving group, providing insights into the reaction's kinetics and regioselectivity. These theoretical results can help rationalize experimental observations or predict the outcome of new reactions.

Transition State Characterization for Synthetic Pathways

The synthesis of pyrazole derivatives often involves multi-step reactions, such as cycloadditions or condensations. nih.govmdpi.com Computational modeling is crucial for identifying the transition state (TS) for each step in a proposed synthetic pathway. A transition state represents the highest energy point along a reaction coordinate, and its characterization is essential for understanding the reaction's feasibility and kinetics.

For the synthesis of related pyrazole compounds, such as those formed via [3+2] cycloaddition reactions, computational studies using methods like Density Functional Theory (DFT) have identified the transition state structures. nih.govnih.gov These calculations help determine the geometry of the molecule at the peak of the energy barrier. For instance, in the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, transition states were calculated to understand the C-F bond activation mechanism, modeling the interaction between the deprotonated pyrazole derivative and the aniline-based substrate. mdpi.com

A similar approach for this compound would involve modeling the reaction between an appropriate aniline precursor and a 4-nitropyrazole derivative. The transition state calculation would identify the specific geometry of the interacting molecules as the new carbon-nitrogen bond is formed, providing insight into the steric and electronic factors that govern the reaction. mdpi.comelsevierpure.com

Table 1: Illustrative Transition State Calculation Parameters for a Pyrazole Synthesis This table provides example parameters based on methodologies used for related compounds.

| Parameter | Method/Basis Set | Solvent Model | Application |

| Optimization | DFT (MN15L) | SMD (DMSO) | Locate transition state geometry mdpi.com |

| Frequency Calculation | def2-TZVP | SMD (DMSO) | Confirm TS (one imaginary frequency) mdpi.com |

| Reactants | Deprotonated Pyrazole, Aniline Derivative | - | Model the key bond-forming step mdpi.com |

Energetic Profiles of Key Reaction Steps

Beyond identifying the transition state geometry, computational studies quantify the energetic profile of the entire reaction pathway. This involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for reactants, intermediates, transition states, and products. researchgate.net

Table 2: Example Energetic Data from a Related Pyrazole Synthesis This table shows representative energy values from the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline to illustrate the outputs of such a study. mdpi.com

| Species | Enthalpy of Reaction (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) |

| Reaction 1 (Methylated) | 9.6 | 7.1 |

| Reaction 2 (Unmethylated) | 10.4 | 7.6 |

Advanced Theoretical Analyses

To gain a deeper understanding of the electronic structure and intermolecular forces of this compound, advanced theoretical methods are employed. These analyses provide detailed information about bonding, electron distribution, and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution (ρ) in a molecule. amercrystalassn.org It partitions the molecule into atomic basins and identifies critical points in the electron density, which are used to characterize the nature of chemical bonds. researchgate.netwiley-vch.de A key feature is the bond path, a line of maximum electron density linking two atomic nuclei, which is a universal indicator of a chemical bond. wiley-vch.de

QTAIM analysis of related nitroaniline molecules has been used to understand how charge transfer and electronic distribution affect the molecule's stability and potential fragmentation pathways. researchgate.net The properties at the bond critical point (BCP), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of atomic interaction. For covalent bonds, the Laplacian is typically negative, indicating a concentration of electron density, while for closed-shell interactions (like hydrogen bonds or van der Waals forces), it is positive. researchgate.net

For this compound, QTAIM analysis would precisely characterize the covalent bonds within the pyrazole and aniline rings, as well as the C-N and N-N linkages. It would also identify and quantify any intramolecular hydrogen bonds, for instance, between the aniline N-H group and a nitrogen atom on the pyrazole ring or an oxygen atom of the nitro group, which could significantly influence the molecule's conformation and stability. researchgate.net

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair in a given region of a molecule. jussieu.fr It provides a visual and intuitive picture of chemical bonding, clearly distinguishing between core electrons, covalent bonds, and lone pairs. jussieu.frresearchgate.net ELF analysis is particularly useful for understanding the electronic structure in complex heterocyclic systems.

In computational studies of similar heterocyclic compounds, ELF analysis has been used to investigate the localization of electrons in bonding and anti-bonding regions. researchgate.net The results help to confirm the nature of covalent bonds and the presence of non-bonding electron pairs, which are crucial for determining a molecule's reactivity and its potential to act as a hydrogen bond donor or acceptor.

Applying ELF analysis to this compound would generate a three-dimensional map of its electron localization basins. This would clearly visualize the aromatic systems of the aniline and pyrazole rings, the highly localized electrons of the N-O bonds in the nitro group, and the lone pairs on the nitrogen and oxygen atoms. This detailed electronic picture complements other analyses by providing a clear depiction of the molecule's chemical functionality. jussieu.fr

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a boundary defined around a molecule in a crystal, and it is colored according to the distances of the closest external and internal atoms, allowing for the immediate identification of close contacts like hydrogen bonds. nih.govnih.gov

This analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). nih.gov Studies on related pyrazole derivatives have used Hirshfeld analysis to confirm that hydrogen bonding and van der Waals interactions are the dominant forces in the crystal packing. nih.govnih.govresearchgate.net For example, in 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, H···H contacts accounted for over 50% of the interactions in one of its crystallographically independent molecules. researchgate.net

For this compound, Hirshfeld surface analysis would identify the key intermolecular interactions responsible for its solid-state structure. Given the presence of the nitro group (a strong hydrogen bond acceptor) and the aniline N-H group (a hydrogen bond donor), strong O···H and N···H interactions would be expected to play a major role in its crystal packing, in addition to π-π stacking between the aromatic rings. nih.govresearchgate.net

Table 3: Illustrative Hirshfeld Surface Interaction Percentages for a Related Nitropyrazole Compound This table presents example data from a published analysis of a similar molecule to demonstrate the typical output of a Hirshfeld analysis. nih.gov

| Interaction Type | Contribution (%) |

| O···H/H···O | 55.2 |

| H···H | 11.2 |

| N···H/H···N | 10.4 |

| C···H/H···C | 7.5 |

| C···O/O···C | 6.7 |

| O···O | 3.3 |

| C···N/N···C | 2.2 |

| C···C | 1.8 |

| N···N | 1.1 |

| N···O/O···N | 0.6 |

Chemical Transformations and Derivatization of 2 4 Nitro 1h Pyrazol 1 Yl Aniline

Modifications at the Aniline (B41778) Moiety

The aniline component of the molecule is a primary site for various chemical reactions, owing to the presence of the reactive amino (-NH2) group and the activatable aromatic ring.

Acylation and Sulfonation Reactions

The amino group of the aniline moiety can be readily acylated or sulfonated. These reactions are crucial for introducing new functional groups and for moderating the reactivity of the aniline ring.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-aryl amides. For instance, treatment with acetyl chloride would yield N-(2-(4-nitro-1H-pyrazol-1-yl)phenyl)acetamide. This transformation is often used to protect the amino group and reduce its activating effect in subsequent electrophilic aromatic substitution reactions. libretexts.orgyoutube.comyoutube.com

Sulfonation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide derivatives.

These transformations are summarized in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-Aryl amide |

| Sulfonation | p-Toluenesulfonyl chloride | N-Aryl sulfonamide |

This table summarizes common acylation and sulfonation reactions applicable to the aniline moiety.

Condensation Reactions to Form Schiff Bases and Imines

The primary amino group of 2-(4-nitro-1H-pyrazol-1-yl)aniline is a key functional group for condensation reactions with various carbonyl compounds, leading to the formation of Schiff bases (or imines). These reactions typically involve heating the aniline derivative with an aldehyde or ketone in a suitable solvent, often with acid catalysis. ekb.egisca.in

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of an imine. isca.in A variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. scielo.org.cosemanticscholar.org For example, condensation with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-(4-nitro-1H-pyrazol-1-yl)aniline.

The synthesis of pyrazole-based Schiff bases is a common strategy for developing compounds with interesting chemical properties. scielo.org.conih.gov

| Carbonyl Compound | Product Class |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Aromatic Schiff Bases |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | Aliphatic Schiff Bases |

| Ketones (e.g., Acetone) | Imines (Ketimines) |

This table illustrates the types of products formed from the condensation of this compound with different carbonyl compounds.

Further Aromatic Ring Functionalization

The aniline ring, activated by the amino group, is susceptible to electrophilic aromatic substitution reactions. The -NH2 group is a strong ortho-, para-director. byjus.comchemistrysteps.com However, direct electrophilic substitution on highly activated anilines can be challenging to control and may lead to multiple substitutions or side reactions. libretexts.orgyoutube.com

Halogenation: Direct bromination of aniline in a polar solvent like water typically results in the formation of a trisubstituted product (2,4,6-tribromoaniline). youtube.combyjus.com To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide (acetanilide) first. libretexts.orgyoutube.com This protecting group can be removed via hydrolysis after the desired substitution has occurred. youtube.com

Nitration: Direct nitration of anilines with strong acids can be problematic as the amino group gets protonated to form the anilinium ion, which is a meta-directing and deactivating group. byjus.comchemistrysteps.com This can lead to a mixture of products. youtube.com Again, protection of the amino group as an acetamide (B32628) is the standard procedure to achieve controlled para-nitration. libretexts.orgyoutube.com

Given that the parent molecule already contains a nitro group on the pyrazole (B372694) ring and the aniline ring is substituted at the 2-position, further functionalization would be directed to the remaining open positions on the aniline ring, primarily the para-position (position 5) and the ortho-position (position 3 or 6) relative to the amino group.

Modifications and Reactions at the Pyrazole Ring System

The pyrazole ring system, particularly with the presence of a nitro group, also offers opportunities for chemical modification.

Substitution Reactions on the Pyrazole Nucleus

The reactivity of the pyrazole ring is significantly influenced by its substituents. The 4-nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack but activates it for nucleophilic substitution.

Reduction of the Nitro Group: The nitro group at the C4 position of the pyrazole ring can be reduced to an amino group under various conditions. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., H2/Pd-C, Raney Nickel) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, which would drastically alter the chemical properties of the pyrazole ring. masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in polyfunctional molecules. scispace.com For example, sodium sulfide (B99878) (Na2S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution (SNAr) on the pyrazole ring, particularly if a suitable leaving group is present. libretexts.org While the parent molecule lacks a leaving group on the pyrazole ring, related 4-nitropyrazoles with leaving groups (e.g., halogens) are known to undergo such reactions. acs.orgacs.org For instance, 1,4-dinitropyrazoles can react with secondary amines in a process called "cine" substitution. acs.org

Formation of Fused Heterocyclic Systems from Pyrazole Precursors

The strategic placement of functional groups on both the pyrazole and the aniline moieties can be exploited to construct fused heterocyclic systems. The reduction of the nitro group on the pyrazole ring to an amine, coupled with the existing amine on the phenyl ring, creates a diamine precursor that can undergo cyclization reactions.

For example, derivatives of 2-(aminophenyl)pyrazoles are valuable precursors for synthesizing fused systems like pyrazolo[1,5-a]benzimidazoles. nih.govresearchgate.netnih.gov This type of reaction typically involves the condensation of the diamine intermediate with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the new fused ring. Aminopyrazoles are widely used precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Design and Synthesis of Advanced Pyrazole-Aniline Hybrid Structures

The pyrazole-aniline scaffold serves as an excellent foundation for the construction of more elaborate molecular architectures by linking it with other heterocyclic systems or by exploring its constitutional isomers and analogues.

The fusion or linkage of the pyrazole-aniline core with other biologically relevant heterocycles like coumarins and quinoxalines is a prominent strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel activities.

Coumarin (B35378) Hybrids: Coumarins are a class of benzopyrone compounds known for their diverse pharmacological properties. Hybrid molecules incorporating both pyrazole and coumarin motifs have been synthesized and investigated. researchgate.netnih.govrsc.orgrsc.org A common synthetic approach involves the reaction of a pyrazole-containing intermediate with a coumarin precursor. For example, the amino derivative, 2-(4-amino-1H-pyrazol-1-yl)aniline, could be utilized in condensation reactions with 4-hydroxycoumarin (B602359) and an appropriate aldehyde in a multicomponent reaction to form pyrazole-aniline linked coumarin derivatives. researchgate.net

Quinoxaline (B1680401) Hybrids: Quinoxalines are nitrogen-containing heterocyclic compounds that are also of significant interest in drug discovery. The synthesis of quinoxaline-pyrazole hybrids has been reported, often involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov The diamino derivative, 1-(2-aminophenyl)-1H-pyrazol-4-amine, obtained from the reduction of this compound, is an ideal precursor for this reaction. It can be reacted with various α-dicarbonyl compounds to construct a quinoxaline ring fused or linked to the pyrazole-aniline system, leading to the formation of pyrazolo[1,5-a]quinoxalines or related structures. mdpi.com

Table 2: Strategies for Hybrid Molecule Synthesis

| Target Hybrid | Precursor from this compound | Co-reactant(s) | Key Reaction Type |

| Coumarin-Pyrazole-Aniline | 2-(4-amino-1H-pyrazol-1-yl)aniline | 4-Hydroxycoumarin, Aldehyde | Multicomponent Condensation researchgate.net |

| Quinoxaline-Pyrazole-Aniline | 1-(2-aminophenyl)-1H-pyrazol-4-amine | α-Dicarbonyl compound | Condensation/Cyclization mdpi.com |

The exploration of isomers and analogues of this compound is a rational approach to understanding structure-activity relationships and discovering new lead compounds.

Isomeric Derivatives: The constitutional isomers of the parent molecule can exhibit distinct properties due to the different spatial arrangement of the functional groups. Some key isomers include:

Positional Isomers of the Aniline Ring: The pyrazole moiety can be attached to the meta (3-position) or para (4-position) of the aniline ring, yielding 3-(4-nitro-1H-pyrazol-1-yl)aniline and 4-(4-nitro-1H-pyrazol-1-yl)aniline, respectively. The synthesis of related structures like 4-(1H-pyrazol-1-yl)aniline is known. sigmaaldrich.com

Positional Isomers on the Pyrazole Ring: The nitro group can be located at the 3- or 5-position of the pyrazole ring, leading to 2-(3-nitro-1H-pyrazol-1-yl)aniline and 2-(5-nitro-1H-pyrazol-1-yl)aniline. The synthesis of derivatives with the nitro group at different positions has been reported in the literature. preprints.orgprepchem.comresearchgate.net

N-N Isomers of the Pyrazole Ring: The aniline substituent could be on the other nitrogen of the pyrazole ring, leading to 2-(4-nitro-1H-pyrazol-2-yl)aniline. Also, the point of attachment of the aniline ring to the pyrazole can be varied, as in 2-(1H-pyrazol-5-yl)aniline, whose synthesis has been documented. researchgate.net

Analogous Derivatives: Analogues can be designed by replacing specific atoms or functional groups. For instance, the nitro group could be substituted with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R). The phenyl ring of the aniline could be replaced by other aromatic or heteroaromatic systems. Furthermore, the pyrazole ring itself could be substituted with other heterocycles. An example from the literature is the synthesis of derivatives of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole, where a nitrothiophene ring serves as an analogue of the nitropyrazole moiety. aablocks.com

The systematic synthesis and evaluation of these isomers and analogues are crucial for mapping the chemical space around the this compound core and for the development of advanced chemical structures.

Potential Academic Applications of 2 4 Nitro 1h Pyrazol 1 Yl Aniline Non Biological Focus

Role as Chemical Intermediates in Organic Synthesis

The structure of 2-(4-nitro-1H-pyrazol-1-yl)aniline makes it a highly versatile intermediate in organic synthesis. The presence of a primary amine, a nitro group, and an aromatic system allows for a variety of chemical transformations, positioning it as a foundational molecule for constructing more complex chemical structures.

The aniline (B41778) and pyrazole (B372694) components of the molecule are fundamental building blocks for a wide array of heterocyclic systems. Pyrazole derivatives are core components in many functional molecules, and their synthesis is a significant area of research. mdpi.comchim.it The amino group on the aniline ring can be readily diazotized and substituted, or it can participate in condensation reactions to form new fused heterocyclic rings.

For instance, the amino group can be a starting point for creating fused systems like pyrrolo[1,2-a]quinoxalines, a reaction that often begins with a substituted 2-nitroaniline (B44862) which is later reduced to the corresponding aniline. rsc.org Furthermore, the pyrazole ring itself can be constructed through various methods, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, and subsequently functionalized. nih.govnih.gov The title compound, already possessing both the aniline and nitropyrazole motifs, offers a direct route to advanced, multi-functionalized heterocyclic frameworks. For example, it could be used in reactions to form pyrazole-aniline linked coumarin (B35378) derivatives. researchgate.net The nitro group can also be chemically modified, for instance, through reduction to an amino group, providing another reactive site for further heterocycle formation, such as creating pyrazole-fused tetrazoles. rsc.orgnih.gov

Beyond forming new heterocyclic rings, this compound serves as a valuable scaffold for assembling complex molecular architectures. The distinct reactivity of the aniline and nitropyrazole moieties allows for sequential, site-selective reactions. The aniline portion can undergo reactions typical of primary aromatic amines, while the nitro group can be used to modulate the electronic properties of the molecule or be transformed into other functional groups.

Research has shown that anilines and pyrazole aldehydes can be used in multi-component reactions to build intricate molecules. researchgate.net The title compound could function as the aniline component in such reactions. The synthesis of molecules with multiple pyrazole units, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, demonstrates the utility of aniline-pyrazole structures in creating complex, sterically demanding molecules with specific geometries. mdpi.com The presence of the nitro group adds another layer of synthetic utility, allowing for its conversion to an amine, which can then be used to extend the molecular structure further, as seen in the synthesis of intermediates for pharmaceuticals. ambeed.com

Applications in Materials Science

The electronic properties inherent to the this compound structure, characterized by an electron-donating aniline fragment and an electron-withdrawing nitropyrazole system, suggest significant potential in materials science, particularly in the development of organic functional materials.

Pyrazole derivatives are recognized for their fluorescent properties, which are valuable in the development of sensors and imaging agents. nih.gov The fluorescence often arises from intramolecular charge transfer (ICT) processes, where electron density moves from a donor part of the molecule to an acceptor part upon photoexcitation. nih.gov In this compound, the aniline group can act as an electron donor, while the nitro-substituted pyrazole ring serves as a strong electron acceptor. This donor-acceptor architecture is a classic design for creating fluorescent molecules.